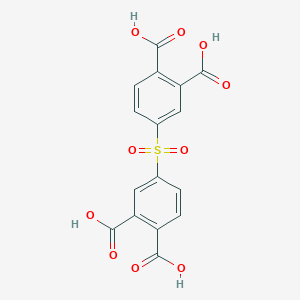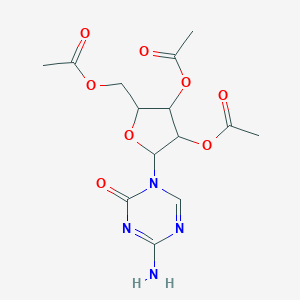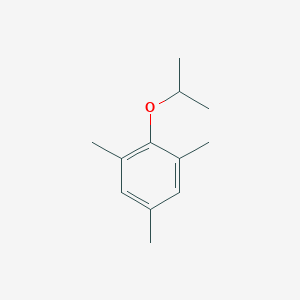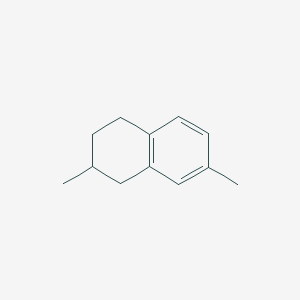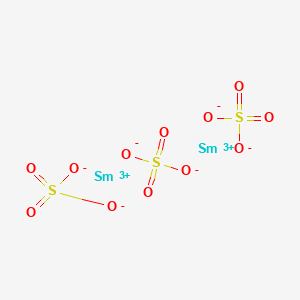
硫酸钬(III)
描述
Samarium(III) sulfate is a compound with the molecular formula O12S3Sm2 . It has specialized uses in glass, phosphors, lasers, and thermoelectric devices . These magnets are found in small motors, headphones, and high-end magnetic pickups for guitars and related musical instruments .
Synthesis Analysis
The synthesis of luminescent complexes of Sm (III) with the general formula [Sm (L) 3 · (X)] was done in powder form . In the formula, L is 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and X represents 2H 2 O (C1), 1,10-phenanthroline (C2), 2,2′-bipyridine (C3); bathophenanthroline (C4) and neocuproine (C5) .
Molecular Structure Analysis
The samarium ion is in a distorted capped square antiprism environment, coordinated by three bidentate nitrates and three coordination water molecules . The [Sm (H2O)3 (NO3)3] complex and the (E)-1-phenyl-N- (4H-1,2,4-triazol-4-yl)methanimine) moiety (L) are held together via hydrogen interactions to form a 2-D supramolecular framework .
Chemical Reactions Analysis
Samarium reacts slowly with oxygen, O 2, tarnishing the surface, under normal conditions . It also dissolves readily in dilute sulphuric acid, forming a yellow solution of Sm (III) ions and hydrogen gas, H 2 .
Physical And Chemical Properties Analysis
Samarium(III) sulfate has a molecular weight of 588.9 g/mol . It has 0 hydrogen bond donors, 12 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass is 593.69714 g/mol, and its monoisotopic mass is 591.69467 g/mol .
科学研究应用
Luminescent Compounds
Samarium(III) sulfate is used in the synthesis of luminescent compounds. These compounds exhibit characteristic luminescence peaks of samarium(III) ion at around 566, 600, and 647 nm . The different coordination environments around samarium(III) ion result in different emission colors: bright orange and red color with intense peaks at around 600 nm and 647 nm . These luminescent compounds have potential applications in electronic devices, bio-assays, and liquid lasers .
Optoelectronic Devices
Samarium(III) complexes with tunable luminescence have been synthesized for use in optoelectronic devices . These complexes exhibit a hyperintense peak at around 648 nm which is sensitive to ligand environment and associated with the characteristic orange-red emission . The comprehensive investigation supports the potential of these complexes in photonic and display devices .
Laser Applications
Samarium is used in laser applications . It is used in filter glass on Nd:YAG solid state lasers .
Dielectric Properties
Samarium forms stable titanate compounds with useful dielectric properties . These properties make it suitable for use in various electronic devices.
Magnets
Samarium is notably used in Samarium-Cobalt (SmCo) magnets . These magnets are known for their high magnetic strength and thermal stability .
Cancer Treatment
Samarium is also used in cancer treatment . It has certain isotopes that can be used in the treatment of various types of cancers.
Catalyst in Organic Chemical Reactions
Samarium acts as a catalyst in organic chemical reactions . It can facilitate a variety of chemical transformations.
Neutron Absorber in Nuclear Reactors
Samarium is used as a neutron absorber in nuclear reactors . This helps in controlling the rate of fission in the reactor.
作用机制
Target of Action
Samarium(III) sulfate is a compound formed by the lanthanide metal samarium It’s known that samarium compounds generally exhibit the +3 oxidation state .
Mode of Action
The mode of action of Samarium(III) sulfate is primarily through its interaction with other elements and compounds. For instance, in the synthesis of luminescent samarium(III) complexes, samarium(III) ion interacts with an appropriate organic ligand, enhancing the thermal stability and emission intensity of the spectral bands via the antenna effect .
Biochemical Pathways
These properties make them attractive materials in imaging, photonics, sensing, and coordination science .
Pharmacokinetics
One study has reported the preparation and optical features of samarium(iii) complexes , which might provide some insights into the behavior of Samarium(III) sulfate in various environments.
Result of Action
The result of Samarium(III) sulfate’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . Different coordination environments around samarium(III) ion result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .
Action Environment
The action of Samarium(III) sulfate can be influenced by environmental factors. For instance, the mechanoluminescence (ML) of samarium(III) sulfate crystals was detected when exposed to a titanium waveguide with a 22 kHz ultrasonic disperser . The ultrasound significantly increased the rate and intensity of a mechanical action on the crystals, providing a stable and bright glow sufficient to record an ML spectrum .
安全和危害
属性
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) sulfate | |
CAS RN |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the acoustic properties of Samarium(III) Sulfate solutions?
A1: Research has explored the ultrasonic absorption spectra of aqueous Samarium(III) Sulfate solutions []. This involves studying how the solutions absorb sound waves at different frequencies, providing insights into the compound's behavior at a molecular level. While the abstract provided doesn't detail the specific findings, this type of research is crucial for understanding the fundamental properties of Samarium(III) Sulfate and its potential applications, particularly in fields like materials science and acoustics.
Q2: Can Samarium(III) Sulfate exhibit mechanoluminescence?
A2: Yes, studies have shown that Samarium(III) Sulfate crystals can exhibit mechanoluminescence when activated by ultrasound []. This means that the crystals emit light in response to mechanical stress induced by the ultrasound waves. This intriguing property makes Samarium(III) Sulfate a promising candidate for applications in areas like stress sensing, damage detection, and potentially even novel display technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



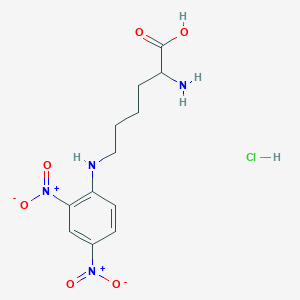

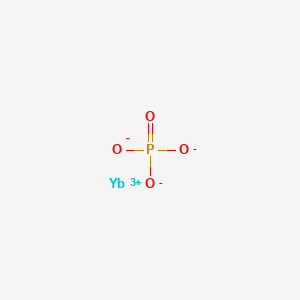
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)

